molecular formula C9H14N2O2 B3022072 ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate CAS No. 50920-64-4

ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

Cat. No. B3022072
CAS RN: 50920-64-4
M. Wt: 182.22 g/mol
InChI Key: NTZFLNAMFHICLK-UHFFFAOYSA-N
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Description

Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is a chemical compound with the empirical formula C7H10N2O2 . It is a white to cream or pale yellow crystalline powder .


Synthesis Analysis

The synthesis of ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate can be achieved by reacting ethyl acetylpyruvate with hydrazine . It’s also used as an intermediate in the synthesis of other compounds .


Molecular Structure Analysis

The molecular structure of ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is represented by the SMILES string CCn1nc(C)cc1C(O)=O . The InChI key for this compound is VFMGOJUUTAPPDA-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate appears as a white to cream or pale yellow crystalline powder . It has a melting point range of 136.0-145.0°C . The compound has an assay (aqueous acid-base titration) of ≥96.0 to ≤104.0% .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Ethyl 3-methyl-1H-pyrazole-5-carboxylate serves as a valuable synthetic intermediate. Researchers have explored its potential in the synthesis of novel compounds with biological activity. Notably, it has been used to prepare tetrahydroisoquinoline amide-substituted pyrazoles . These derivatives have shown promise as selective Bcl-2 inhibitors , which play a crucial role in cancer therapy .

Antituberculosis Agents

Pyrazole derivatives, including ethyl 3-methyl-1H-pyrazole-5-carboxylate, have been investigated for their antimicrobial properties. While specific studies on this compound are limited, its structural features make it an interesting candidate for further exploration as an antituberculosis agent .

Eco-Friendly Catalysts

Recent advances in pyrazole synthesis highlight the use of Amberlyst-70 , a resinous, nontoxic, and thermally stable catalyst. Researchers have employed this innovative protocol to synthesize pyrazole derivatives, including ethyl 3-methyl-1H-pyrazole-5-carboxylate. The eco-friendly attributes of this approach contribute to sustainable chemical processes .

Hypolipidemic Properties

Although not extensively studied, ethyl 3-methyl-1H-pyrazole-5-carboxylate has been explored as a potential hypolipidemic agent . Further investigations are needed to elucidate its effects on lipid metabolism and cholesterol levels .

Cross-Coupling Reactions

Researchers have utilized ethyl 3-methyl-1H-pyrazole-5-carboxylate derivatives as precursors in cross-coupling reactions . These reactions enable the synthesis of various condensed pyrazoles, demonstrating the compound’s versatility in organic chemistry transformations.

Innovative Reaction Types

The synthesis of pyrazole derivatives involves diverse methods. From employing transition-metal catalysts to utilizing photoredox reactions and one-pot multicomponent processes, researchers worldwide have collectively contributed to advancing the methodologies and applications of pyrazoles. Ethyl 3-methyl-1H-pyrazole-5-carboxylate plays a role in this ongoing exploration .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment such as dust masks, eyeshields, and gloves are recommended .

properties

IUPAC Name

ethyl 2-ethyl-5-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-4-11-8(6-7(3)10-11)9(12)13-5-2/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTZFLNAMFHICLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50400011
Record name ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

CAS RN

5775-89-3
Record name ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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